molecular formula C6H12O3 B085399 2-Hydroxy-4-methylvaleric acid CAS No. 10303-64-7

2-Hydroxy-4-methylvaleric acid

Cat. No. B085399
CAS RN: 10303-64-7
M. Wt: 132.16 g/mol
InChI Key: LVRFTAZAXQPQHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Hydroxy-4-methylvaleric acid can be synthesized from L-isoleucine, retaining a high configuration during the synthesis process. This synthesis involves several steps, including the conversion to optically pure derivatives and subsequent reactions to yield the desired compound with high stereoselectivity (Schmidt, Kroner, & Grieser, 1990). Additionally, methodologies involving the hydroalkoxycarbonylation of isobutylene with carbon monoxide and alcohols under homogeneous catalysis have been developed for the efficient synthesis of related isovaleric acid esters, showcasing the versatility and applicability of these synthesis strategies in producing biologically active compounds (Suerbaev, Zhaksylykova, & Appazov, 2013).

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-4-methylvaleric acid and related compounds can be determined and analyzed through various spectroscopic techniques, including IR, MS, and NMR. These methods provide detailed information on the molecular framework, enabling the precise determination of the compound's structure and the elucidation of its stereochemistry (Che Qing-ming et al., 2006).

Chemical Reactions and Properties

2-Hydroxy-4-methylvaleric acid participates in various chemical reactions, reflecting its reactivity and functional group transformations. For instance, its involvement in the synthesis of polyhydroxyalkanoates and terpolyesters indicates its utility in polymer science and material engineering. These reactions highlight the compound's role in creating polymers with specific properties and compositions (Füchtenbusch, Fabritius, & Steinbüchel, 1996).

Physical Properties Analysis

The physical properties of compounds derived from 2-Hydroxy-4-methylvaleric acid, such as polyesters containing 4-hydroxyvalerate units, are characterized by techniques like size exclusion chromatography, dynamic mechanical analysis, and differential scanning calorimetry. These analyses provide insights into the materials' thermal stability, molecular weight, and mechanical properties, essential for their application in biotechnology and materials science (Gorenflo et al., 2001).

Chemical Properties Analysis

The chemical properties of 2-Hydroxy-4-methylvaleric acid, such as its reactivity and interactions with other molecules, are crucial for understanding its role in metabolic pathways and its potential applications in synthetic chemistry. Studies on its chemical behavior reveal its involvement in key biochemical processes and its capacity to form complex molecules, contributing to the development of new synthetic methodologies and materials (Liebich & Först, 1984).

Scientific Research Applications

  • Metabolic Studies and Disease Diagnosis : 2-Hydroxy-4-methylvaleric acid, as a metabolite of branched-chain amino acids, is significant in amniotic fluid metabolic studies. Jakobs, Sweetman, and Nyhan (1984) utilized this compound in research related to prenatal diagnosis and understanding metabolic diseases like maple syrup urine disease and methylmalonic acidemia (Jakobs, Sweetman, & Nyhan, 1984).

  • Analysis of Hydroxy- and Oxomonocarboxylic Acids : Liebich and Först (1984) explored the analysis of hydroxy- and oxomonocarboxylic acids, including 2-Hydroxy-4-methylvaleric acid, in urine. This study aids in understanding the metabolites from ketogenesis and amino acid degradation (Liebich & Först, 1984).

  • Synthesis of Pharmaceutical Compounds : Schmidt, Kroner, and Griesser (1989) demonstrated the synthesis of protected alloisoleucine and isostatine derivatives, crucial in the total synthesis of didemnins, using 2-Hydroxy-4-methylvaleric acid (Schmidt, Kroner, & Griesser, 1989).

  • Biosynthesis of 3-Hydroxyacids : Martin et al. (2013) investigated a novel pathway for producing various chiral 3-hydroxyacids, including 3,4-dihydroxybutyric acid derived from 2-Hydroxy-4-methylvaleric acid, for applications ranging from materials to medicine (Martin et al., 2013).

  • Biosynthesis of Biodegradable Polymers : Bonartsev et al. (2016) explored the biosynthesis of polyhydroxyalkanoates (PHAs), biodegradable polymers, incorporating 3-hydroxy-4-methylvalerate derived from 4-methylvaleric acid for biomedical applications (Bonartsev et al., 2016).

  • Metabolism of Branched Alkanoic Acid : Lau, Gibson, and Fall (1980) studied the metabolism of 3-methylvaleric acid (3-MVA), a branched alkanoic acid, in various bacteria, contributing to our understanding of microbial metabolism of similar compounds (Lau, Gibson, & Fall, 1980).

Safety And Hazards

While specific safety and hazard information for 2-Hydroxy-4-methylvaleric acid is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2-hydroxy-4-methylpentanoic acid
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InChI

InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)
Source PubChem
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InChI Key

LVRFTAZAXQPQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
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Related CAS

54641-21-3 (mono-hydrochloride salt)
Record name alpha-Hydroxyisocaproic acid
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DSSTOX Substance ID

DTXSID80862047
Record name Pentanoic acid, 2-hydroxy-4-methyl-
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Molecular Weight

132.16 g/mol
Source PubChem
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Physical Description

Solid
Record name Leucinic acid
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Boiling Point

249.00 °C. @ 760.00 mm Hg
Record name Leucinic acid
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Solubility

886 mg/mL
Record name Leucinic acid
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Product Name

2-Hydroxy-4-methylvaleric acid

CAS RN

498-36-2, 10303-64-7
Record name (±)-2-Hydroxyisocaproic acid
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Record name alpha-Hydroxyisocaproic acid
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Record name Pentanoic acid, 2-hydroxy-4-methyl-
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Record name Pentanoic acid, 2-hydroxy-4-methyl-
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Record name 2-hydroxy-4-methylvaleric acid
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Record name DL-2-hydroxy-4-methylvaleric acid
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Record name LEUCIC ACID, DL-
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Record name Leucinic acid
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Melting Point

76.00 °C. @ 760.00 mm Hg
Record name Leucinic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods

Procedure details

210 parts by weight of this glucose was mixed with 11,600 parts by weight of a culture medium (10 g/l of peptone, 5 g/l of yeast extract, 2 g/l of meat extract, 5 g/l of NaCl, 2 g/l of cysteine hydrochloride and 5 g/l of calcium carbonate), and the mixture formed was injected into a pressure bottle. After the gaseous-phase portion in the bottle was displaced with nitrogen gas, the bottle was hermetically closed with a butyl rubber stopper, which was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes). Thereafter, the culture medium treated was cooled to 30° C., and 116 parts by weight of a pre-culture fluid of 2-hydroxyisocaproic acid productive strain HICA432 isolated in the manner as described previously was added thereto by means of a syringe when the bottle was kept hermetically stoppered, followed by a static culture at 30° C. for 3 days. Thereafter, the procedure in Example 1 was repeated to collect 9 parts by weight of 2-hydroxyisocaproic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-4-methylvaleric acid
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2-Hydroxy-4-methylvaleric acid
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2-Hydroxy-4-methylvaleric acid
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Reactant of Route 6
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Citations

For This Compound
113
Citations
S Yoshimoto, E Mitsuyama, K Yoshida, T Odamaki… - Gut …, 2021 - Taylor & Francis
… Since the levels of taurocholic acid and 5-methylcytosine were undetectable and standard substances are not available for 2-hydroxy-4-methylvaleric acid, the concentrations of the …
Number of citations: 23 www.tandfonline.com
JA Grootegoed, R Jansen… - Biochemical …, 1985 - portlandpress.com
… The spent incubation medium was, analysed by glc The positions of 2-hydroxy-4methylvaleric acid (H), 4-methyl-2-oxovaleric acid (0) and fumaric acid (F) are indicated. …
Number of citations: 24 portlandpress.com
AA Mero, T Ojala, JJ Hulmi - Nutrition and Enhanced Sports Performance, 2019 - Elsevier
… DL-alfa-hydroxy-isocaproic acid (HICA), also known as leucic acid or DL-2-hydroxy-4-methylvaleric acid, is an alfa-hydroxyl acid metabolite of leucine. According to clinical and …
Number of citations: 1 www.sciencedirect.com
F Podebrad, M Heil, S Leib, B Geier… - Journal of High …, 1997 - Wiley Online Library
… In comparison, the R-configured enantiomer of 2-hydroxy-4-methylvaleric acid (14) appeared with 3-5%. The enantiomeric ratios within the four stereoisomers of 2-hydroxy-3-methyl …
U Schmidt, J Langner - Journal of the Chemical Society, Chemical …, 1994 - pubs.rsc.org
… For the construction of the depsipeptides of (R)- and (S)-2-hydroxy-4-methylvaleric acid 3 and 5, wc started from the (S)-compound which is readily available from (S)-leucine5 or via …
Number of citations: 4 pubs.rsc.org
M Ohshima, K Sugahara, K Kasahara… - Oncology …, 2017 - spandidos-publications.com
The aim of the present study was to characterize the metabolic systems in Japanese patients with oral squamous cell carcinoma (OSCC) using capillary electrophoresis-mass …
Number of citations: 74 www.spandidos-publications.com
J Mata, GC Villegas-Castro - American Journal of Essential Oils & …, 2018 - researchgate.net
… -1, 3diphenylpropan-1-one, and 5-methylpyrogallolin 14.14, 6.59, and 6.10 g/100 g, respectively while cashew apple volatile compounds included 2-hydroxy-4-methylvaleric acid, 1, 4-…
Number of citations: 4 www.researchgate.net
T Golakoti, J Ogino, CE Heltzel… - Journal of the …, 1995 - ACS Publications
… -8-phenyl-2(£)-octenoic acid for cryptophycin-1 or (5S,6S')-5-hydroxy-6-niethyl-8phenyl-2(£),7(£)-octadienoic acid for cryptophycin-3] and unit D [(2S)-2-hydroxy-4-methylvaleric acid], or …
Number of citations: 272 pubs.acs.org
AD Assefa, SH Kim, V Mani, HR Ko… - International Journal of …, 2021 - mdpi.com
… metabolites, such as SAM, 3PSer, 3-ureidopropionic acid, CTP, UDP, UTP, 3-hydroxy-3-methylglutaric acid, 2-amino-2-(hydroxymethyl-1,3-propanediol, 2-hydroxy-4-methylvaleric acid, …
Number of citations: 1 www.mdpi.com
RB K'yal, KLJ Prather - Current Opinion in Biotechnology, 2023 - Elsevier
… PHAs containing 2-hydroxy-3-methylvaleric acid (2H3MV), 2-hydroxy-4-methylvaleric acid, and 2-hydroxy-3-phenylpropionic acid have been produced using this pathway, but molar …
Number of citations: 2 www.sciencedirect.com

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